molecular formula C19H11BrClN3O3S B5966298 3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA

3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B5966298
M. Wt: 476.7 g/mol
InChI Key: SGZDHJWMVNKAPW-UHFFFAOYSA-N
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Description

3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole core substituted with bromine and chlorine atoms, a furan ring, and a thiourea group

Properties

IUPAC Name

N-[[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O3S/c20-10-3-5-13(21)12(8-10)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDHJWMVNKAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole core through a cyclization reaction, followed by the introduction of the bromine and chlorine substituents via halogenation reactions. The furan-2-carbonyl group is then attached through a coupling reaction, and finally, the thiourea group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA can undergo a variety of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution of halogen atoms can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where benzoxazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoxazole core and the thiourea group suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE: This compound shares the benzoxazole core but lacks the furan and thiourea groups.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Similar in having a thiosemicarbazide group but with an indole core instead of benzoxazole.

Uniqueness

The unique combination of the benzoxazole core, furan ring, and thiourea group in 3-[2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

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